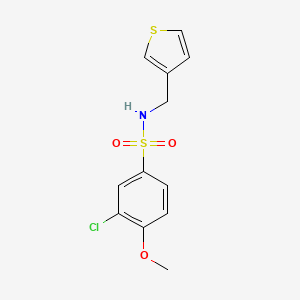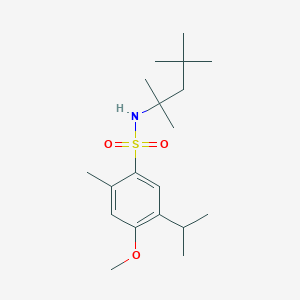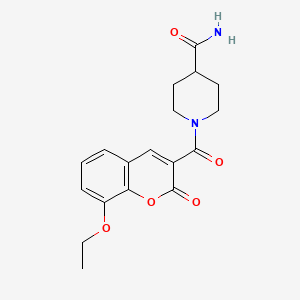![molecular formula C19H22N2O3S B6417915 N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide CAS No. 1060331-26-1](/img/structure/B6417915.png)
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a naphthalene ring system, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Naphthalene Derivative Preparation: The naphthalene ring is hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Sulfonation: The tetrahydronaphthalene is then sulfonated to introduce the sulfonamide group.
Acetamide Formation: The sulfonated product is reacted with N-methyl-2-bromoacetamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated sulfonation processes to ensure high yield and purity.
化学反应分析
Types of Reactions
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring system may also play a role in binding to hydrophobic pockets within biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide: Unique due to its specific sulfonamide and naphthalene structure.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar naphthalene structure but lacks the sulfonamide group.
5,6,7,8-Tetrahydro-2-naphthol: Contains a hydroxyl group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its combination of a sulfonamide group and a naphthalene ring system, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-19(22)12-14-6-9-17(10-7-14)21-25(23,24)18-11-8-15-4-2-3-5-16(15)13-18/h6-11,13,21H,2-5,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSBIHKHAFDHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B6417845.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6417850.png)
![2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B6417857.png)
![2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6417858.png)
![4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417862.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6417871.png)
![4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B6417879.png)
![ethyl 2-{1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B6417880.png)



